molecular formula C16H18N2O3S B5905417 {[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid

{[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid

Cat. No. B5905417
M. Wt: 318.4 g/mol
InChI Key: IHESGOIYAUNZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid, commonly known as MTEAC, is a novel compound that has been developed for its potential use in scientific research. MTEAC is a derivative of the well-known anti-inflammatory drug, diclofenac, and has been shown to possess a range of interesting pharmacological properties that make it an attractive candidate for further investigation.

Mechanism of Action

The exact mechanism of action of MTEAC is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, MTEAC may reduce the production of prostaglandins and therefore reduce inflammation.
Biochemical and Physiological Effects
MTEAC has been shown to possess a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory properties, MTEAC has also been shown to possess analgesic properties, suggesting that it may be useful for the treatment of pain. MTEAC has also been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MTEAC in lab experiments is that it is a novel compound that has not been extensively studied. This means that there is a lot of potential for new discoveries and insights into its pharmacological properties. However, one limitation of using MTEAC is that it is a relatively complex compound that requires a multi-step synthesis process, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research involving MTEAC. One area of research that could be explored is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research that could be explored is its potential as an analgesic agent for the treatment of pain. Additionally, the antioxidant properties of MTEAC could be further investigated for their potential use in the treatment of oxidative stress-related diseases. Finally, the pharmacokinetics and pharmacodynamics of MTEAC could be further studied to better understand its potential uses and limitations.

Synthesis Methods

MTEAC can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 1-methyl-2-(2-thienyl)ethylamine, which is then reacted with 3-(chlorocarbonyl)phenyl isocyanate to form the intermediate compound, {[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]carbamic acid}. This intermediate is then hydrolyzed to form the final product, MTEAC.

Scientific Research Applications

MTEAC has been shown to possess a range of interesting pharmacological properties that make it an attractive candidate for further investigation. One area of research that has been explored is its potential use as an anti-inflammatory agent. MTEAC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.

properties

IUPAC Name

2-[3-(1-thiophen-2-ylpropan-2-ylcarbamoyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(8-14-6-3-7-22-14)18-16(21)12-4-2-5-13(9-12)17-10-15(19)20/h2-7,9,11,17H,8,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESGOIYAUNZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CC(=CC=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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